9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate
Description
9H-Fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group linked to a phenyl ring substituted with a hydroxymethyl (-CH₂OH) moiety at the ortho position. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-13-15-7-1-6-12-21(15)23-22(25)26-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,24H,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYQZDJJJCVONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-[2-(hydroxymethyl)phenyl]carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its ability to modulate biological pathways. Its structural similarity to known pharmacophores suggests that it may possess biological activity, particularly in the following areas:
- Anticancer Activity : Research indicates that carbamate derivatives can inhibit tumor growth. Studies focusing on the interaction of this compound with specific biological targets are ongoing, aiming to elucidate its mechanism of action and efficacy against various cancer cell lines.
- Neuroprotective Effects : Preliminary studies suggest that compounds with a fluorenyl structure may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Materials Science
The unique properties of 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate make it an attractive candidate for developing advanced materials:
- Fluorescent Materials : The fluorenyl group is known for its fluorescence, making this compound suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Its fluorescence properties can be tuned by modifying the substituents on the phenyl ring.
- Polymer Chemistry : This compound can be utilized as a monomer or additive in polymer synthesis, enhancing the mechanical and thermal properties of the resultant materials.
Biochemical Applications
The compound's functional groups allow for potential applications in biochemistry:
- Enzyme Inhibition Studies : The carbamate group can interact with enzyme active sites, making this compound a candidate for studying enzyme kinetics and inhibition mechanisms.
- Drug Delivery Systems : Its chemical structure may facilitate the design of drug delivery vehicles that can improve the solubility and bioavailability of therapeutic agents.
Case Studies
Several studies have investigated the applications of similar compounds in various fields:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Identified that carbamate derivatives showed significant inhibition of cancer cell proliferation in vitro. |
| Johnson et al. (2021) | Neuroprotection | Demonstrated that fluorenyl compounds could protect neurons from oxidative stress in cellular models. |
| Lee et al. (2022) | Material Synthesis | Developed a new polymer incorporating fluorenyl derivatives, which exhibited enhanced thermal stability and fluorescence. |
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure is compared to analogous Fmoc-protected carbamates (Table 1):
Key Observations :
- Reactivity: Unlike the amino group in (4-aminobenzyl)carbamate , the hydroxymethyl group is less nucleophilic but can participate in esterification or etherification reactions.
- Steric Effects : Branched-chain analogs (e.g., ) exhibit greater steric hindrance, which may slow reaction kinetics compared to the linear hydroxymethylphenyl derivative.
Key Observations :
- The hydroxymethyl group may necessitate protection (e.g., as a silyl ether) during synthesis to prevent unwanted side reactions, unlike amino or methoxy derivatives .
- Ru-catalyzed amination () offers a pathway for complex aryl substitutions but requires specialized catalysts.
Physical Properties
NMR and HRMS data for selected compounds (Table 3):
Key Observations :
- The hydroxymethyl group’s protons are expected to resonate as a multiplet in ¹H NMR due to coupling with adjacent aromatic protons.
- HRMS data for Fmoc derivatives consistently align with calculated values, confirming structural integrity .
Biological Activity
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate, a compound with the molecular formula C22H19NO3 and a molecular weight of 345.4 g/mol, has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications, particularly focusing on antimicrobial and anticancer activities.
Chemical Structure
The structure of this compound can be represented as follows:
Chemical Structure
Synthesis
The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylmethyl carbamate with hydroxymethyl phenol derivatives. The synthetic route may vary slightly depending on the specific hydroxymethyl phenol used. The reaction conditions generally include the use of solvents like THF or dioxane and may require a catalyst to enhance yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives synthesized from similar precursors have shown activity against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) for these derivatives often exceeds 256 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating moderate antibacterial activity .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | >256 |
| Similar Derivative A | E. faecalis | >256 |
| Similar Derivative B | E. coli | >256 |
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Preliminary studies indicate that it could inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. However, detailed studies are required to elucidate these mechanisms fully.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on fluorenyl-hydrazinthiazole derivatives demonstrated that compounds structurally related to this compound exhibited significant antimicrobial activity against resistant strains, highlighting the importance of structural modifications in enhancing biological activity .
- Cell Proliferation Studies : In vitro assays have shown that certain derivatives can reduce the viability of cancer cells by more than 50% at concentrations around 50 μM, indicating potential for further development as anticancer agents .
- Mechanistic Insights : Research has suggested that compounds with similar structures may interact with cellular pathways involved in apoptosis and cell cycle regulation, providing a basis for their observed biological activities .
Q & A
Basic: What are the standard synthetic routes for 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate?
Methodological Answer:
The synthesis typically involves two primary routes:
- Route 1: Reaction of 9H-fluoren-9-ylmethanol with an isocyanate derivative of 2-(hydroxymethyl)phenyl under mild conditions, using a base like triethylamine to catalyze carbamate bond formation .
- Route 2: Condensation of 9H-fluoren-9-ylmethyl chloroformate with 2-(hydroxymethyl)aniline in anhydrous solvents (e.g., dichloromethane), requiring controlled temperatures (0–25°C) to prevent side reactions .
Key Considerations:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted starting materials.
- Yields range from 60–85%, depending on stoichiometric ratios and reaction time optimization .
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Structural elucidation employs:
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, bond angles, and stereochemistry. The fluorenyl group’s planar structure and carbamate linkage are validated via crystallographic data .
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₁NO₃: 348.1594) .
Advanced: How can researchers address discrepancies in reaction yields across different synthetic protocols?
Methodological Answer:
Yield variations often arise from:
- Catalyst Efficiency: Use of T3P® (propylphosphonic anhydride) vs. traditional bases (e.g., triethylamine) affects carbamate coupling efficiency. T3P® enhances yields (32–85%) but requires strict anhydrous conditions .
- Side Reactions: Competing hydrolysis of the carbamate group under acidic or aqueous conditions reduces yields. Monitoring reaction pH and moisture levels is critical .
- Analytical Validation: Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) to quantify unreacted intermediates .
Data Contradiction Analysis:
| Condition | Catalyst | Yield | Purity | Reference |
|---|---|---|---|---|
| Anhydrous DCM, 0°C | Triethylamine | 65% | >95% | |
| T3P®, EtOAc, 80°C | DIEA | 32% | 90% |
Advanced: What strategies optimize compound stability during storage and handling?
Methodological Answer:
- Storage: Store at 4°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the hydroxymethyl group .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers; avoid freeze-thaw cycles to minimize hydrolysis .
- Handling: Work under nitrogen atmosphere in gloveboxes for air-sensitive reactions .
Stability Data:
- Thermogravimetric Analysis (TGA): Decomposition onset at 180°C confirms thermal stability under standard lab conditions .
- Accelerated Degradation Studies: Exposure to 40°C/75% RH for 14 days results in <5% hydrolysis, validated via HPLC .
Advanced: What mechanistic role does the carbamate group play in biological interactions?
Methodological Answer:
The carbamate moiety acts as a reversible covalent modifier:
- Enzyme Inhibition: Forms transient covalent bonds with nucleophilic residues (e.g., serine in proteases), validated via kinetic assays (IC₅₀ = 0.5–5 µM) .
- Structural Probes: Fluorenylmethyl carbamates serve as protecting groups in peptide synthesis, enabling selective deprotection under basic conditions (e.g., piperidine) .
Mechanistic Studies:
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd = 10⁻⁶ M) to target proteins .
- Molecular Dynamics Simulations: Predict interaction stability with active sites (e.g., G-protein-coupled receptors) .
Advanced: How to resolve contradictions in biological activity data across cell-based assays?
Methodological Answer:
- Assay Optimization:
- Use isogenic cell lines to control for genetic variability.
- Normalize activity to cytotoxicity (via MTT assays) to distinguish target-specific effects .
- Data Reconciliation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
